![molecular formula C41H51ClN4O7S B14041384 (2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. It has been widely studied for its potential therapeutic applications, particularly in the context of inflammation and pain management. The compound exhibits high affinity for bradykinin B1 receptors, making it a valuable tool in both research and potential clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SSR240612 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, ensuring consistent reaction conditions, and implementing purification steps to isolate the final product. The use of advanced analytical techniques would be essential to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
SSR240612 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SSR240612, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SSR240612 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of SSR240612 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
SSR240612 exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the activation of these receptors, which are involved in mediating inflammatory and pain responses. By blocking the bradykinin B1 receptors, SSR240612 can reduce inflammation and alleviate pain .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to SSR240612 in terms of their mechanism of action and therapeutic applications. These include:
MK-0686: An orally active bradykinin B1 receptor antagonist with potential anti-inflammatory activity.
Safotibant: A bradykinin B1 receptor antagonist used for its anti-inflammatory and analgesic properties.
Anatibant: A small molecule bradykinin B2 receptor antagonist used in the treatment of neurological disorders.
Uniqueness of SSR240612
SSR240612 is unique due to its high affinity and selectivity for bradykinin B1 receptors. This specificity makes it a valuable tool in research and potential therapeutic applications, particularly in the context of inflammation and pain management .
Properties
Molecular Formula |
C41H51ClN4O7S |
|---|---|
Molecular Weight |
779.4 g/mol |
IUPAC Name |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C41H50N4O7S.ClH/c1-26(2)42-41(47)37(19-29-9-11-30(12-10-29)24-45-27(3)7-6-8-28(45)4)43-40(46)23-36(33-15-18-38-39(22-33)52-25-51-38)44-53(48,49)35-17-14-31-20-34(50-5)16-13-32(31)21-35;/h9-18,20-22,26-28,36-37,44H,6-8,19,23-25H2,1-5H3,(H,42,47)(H,43,46);1H/t27-,28+,36-,37-;/m1./s1 |
InChI Key |
NFVMLBLBPVUXBQ-GAIRJXLXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)NC(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)NC(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




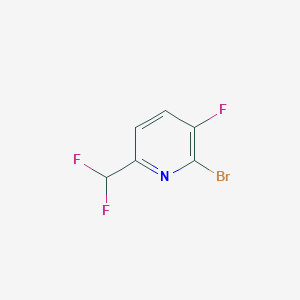
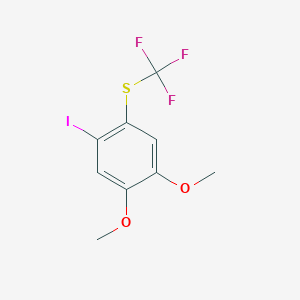
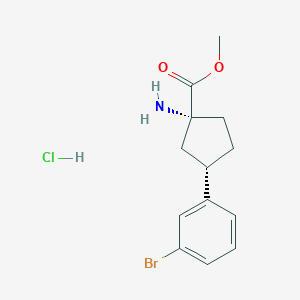
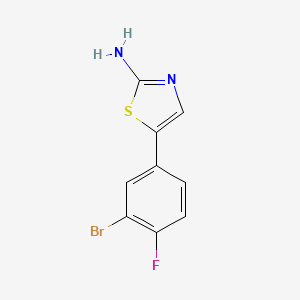
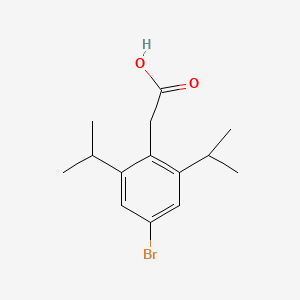
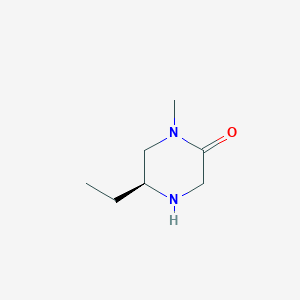
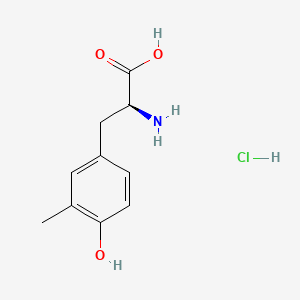
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
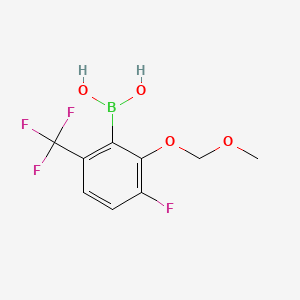
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
